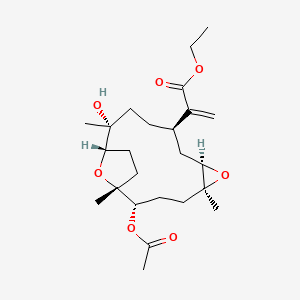

Dendronpholide H

Description

Dendronpholide H (C₂₄H₃₈O₇), also known as sinulaflexiolide F, is a cembrene diterpenoid isolated from soft corals such as Sinularia species. It features a tricyclic framework with seven stereocenters and an ethyl acrylate group, contributing to its stereochemical complexity . Its molecular weight is 438.561 Da (monoisotopic mass: 438.261754), and it has a ChemSpider ID of 23329145. The compound’s structural uniqueness lies in its 6,16-dioxatricyclo[11.2.1.0⁵,⁷]hexadecane core, which is functionalized with acetyloxy, hydroxy, and methyl groups .

Properties

Molecular Formula |

C24H38O7 |

|---|---|

Molecular Weight |

438.6 g/mol |

IUPAC Name |

ethyl 2-[(1R,2S,5S,7R,9R,12R,13S)-2-acetyloxy-12-hydroxy-1,5,12-trimethyl-6,16-dioxatricyclo[11.2.1.05,7]hexadecan-9-yl]prop-2-enoate |

InChI |

InChI=1S/C24H38O7/c1-7-28-21(26)15(2)17-8-11-22(4,27)18-9-12-23(5,30-18)19(29-16(3)25)10-13-24(6)20(14-17)31-24/h17-20,27H,2,7-14H2,1,3-6H3/t17-,18+,19+,20-,22-,23-,24+/m1/s1 |

InChI Key |

QBSDPJHIJCCDHV-FCMACYBESA-N |

Isomeric SMILES |

CCOC(=O)C(=C)[C@@H]1CC[C@@]([C@@H]2CC[C@@](O2)([C@H](CC[C@]3([C@@H](C1)O3)C)OC(=O)C)C)(C)O |

Canonical SMILES |

CCOC(=O)C(=C)C1CCC(C2CCC(O2)(C(CCC3(C(C1)O3)C)OC(=O)C)C)(C)O |

Synonyms |

sinulaflexiolide F |

Origin of Product |

United States |

Comparison with Similar Compounds

Dendronpholide G

Structural Similarities and Differences :

- Dendronpholide G shares the cembrene diterpenoid backbone but differs in substituents and stereochemistry.

- Physicochemical Properties :

- CMR (Calculated Molar Refraction) : Dendronpholide G has a CMR of 111.87, indicating higher steric bulk compared to Dendronpholide H (data inferred from structural analogs) . This may reduce its ability to interact with hydrophobic receptor pockets.

- Log Po/w (Partition Coefficient) : Dendronpholide H’s ethyl acrylate group likely increases its hydrophobicity (predicted log P > 2.15), enhancing membrane permeability compared to Dendronpholide G .

Bioactivity :

- In molecular docking studies targeting HER-2 (a key receptor in breast cancer), Dendronpholide G showed weaker binding affinity (ΔG = −3.67 kcal/mol; inhibition constant Kᵢ = 2.05 µM) compared to Andrographolide (ΔG = −5.42 kcal/mol; Kᵢ = 105.72 nM). This was attributed to fewer hydrogen bonds (1 vs. 4) and weaker hydrophobic interactions with residues like MET801 and LEU726 .

- Dendronpholide H’s acrylate group may improve binding through additional polar interactions, though experimental data are lacking.

Flexibilin A and Sinularin

Structural Comparison :

- Flexibilin A and sinularin are cembrene diterpenoids with tricyclic frameworks but distinct oxidation patterns. Flexibilin A has a tetracyclic structure, while sinularin features a gem-dimethyl group absent in Dendronpholide H .

Bioactivity :

- Flexibilin A demonstrated anti-acne effects in rodent models, reducing edema by 40–60% at 5–10% concentrations .

Andrographolide

Functional Comparison :

- Andrographolide, a labdane diterpenoid from Andrographis paniculata, is functionally analogous due to its anticancer activity but structurally distinct. Unlike Dendronpholide H, it lacks a tricyclic core and has a γ-lactone ring .

- Mechanistic Differences : Andrographolide inhibits NF-κB and HER-2 via hydrogen bonding with MET801, while Dendronpholide H’s mechanism is hypothesized to involve steric interactions due to its larger size .

Comparative Data Table

| Property | Dendronpholide H | Dendronpholide G | Andrographolide | Flexibilin A |

|---|---|---|---|---|

| Molecular Formula | C₂₄H₃₈O₇ | C₂₀H₃₂O₅ | C₂₀H₃₀O₅ | C₂₄H₃₆O₆ |

| Stereocenters | 7 | 5 | 3 | 6 |

| Key Functional Groups | Ethyl acrylate, acetyloxy | Hydroxy, methyl | γ-Lactone, hydroxy | Epoxide, acetyloxy |

| Bioactivity Target | Hypothesized: HER-2 | HER-2, NF-κB | HER-2, NF-κB | Anti-acne, anti-inflammatory |

| Binding Free Energy (ΔG) | N/A | −3.67 kcal/mol | −5.42 kcal/mol | N/A |

| Inhibition Constant (Kᵢ) | N/A | 2.05 µM | 105.72 nM | N/A |

| CMR | ~95 (inferred) | 111.87 | 95.21 | N/A |

Research Implications and Gaps

- Structural Insights : Dendronpholide H’s ethyl acrylate group may enhance solubility and target affinity compared to Dendronpholide G, but in vitro studies are needed to confirm this .

- Therapeutic Potential: While Dendronpholide G underperforms against HER-2, Dendronpholide H’s complex stereochemistry could improve efficacy. Synergistic studies with other diterpenoids (e.g., sinularin) are warranted .

Q & A

Q. Methodological Answer :

- SAR studies : Modify hydroxyl or carbonyl groups to assess impact on solubility and target binding.

- Semi-synthesis : Use acylative derivatization or glycosylation to improve bioavailability.

- In silico modeling : Molecular docking (AutoDock Vina) to predict interactions with targets like COX-2 or EGFR .

Basic: How should researchers design toxicity studies for Dendronpholide H?

Q. Methodological Answer :

- In vivo models : Use zebrafish embryos or rodents for acute toxicity (LD₅₀ determination).

- Endpoints : Monitor organ histopathology, serum biomarkers (ALT, AST), and behavioral changes.

- Dose range : Follow OECD guidelines, starting at 10 mg/kg and escalating to 100 mg/kg .

Advanced: What analytical techniques are recommended for characterizing Dendronpholide H’s stereochemistry?

Q. Methodological Answer :

- Chiral HPLC : To separate enantiomers using a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions (TDDFT).

- X-ray crystallography : Resolve crystal structures when single crystals are obtainable .

Basic: How can researchers ensure reproducibility in Dendronpholide H synthesis?

Q. Methodological Answer :

- Protocol standardization : Document reaction conditions (temperature, catalyst loading) in detail.

- Batch tracking : Use LC-MS to verify consistency across synthetic batches.

- Open data : Share NMR and HPLC raw data in supplementary materials or public repositories .

Advanced: What computational approaches validate Dendronpholide H’s mechanism of action?

Q. Methodological Answer :

- Molecular dynamics simulations : Simulate ligand-protein binding stability (e.g., using GROMACS).

- Network pharmacology : Map interaction networks (Cytoscape) to identify multi-target effects.

- QSPR models : Corrogate structural features with bioactivity data from public databases (ChEMBL) .

Data Management Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.